molecular formula C11H16O2 B7862499 2-(4-Methoxyphenyl)butan-2-ol

2-(4-Methoxyphenyl)butan-2-ol

Cat. No.: B7862499
M. Wt: 180.24 g/mol
InChI Key: AAMGLJLQWOAEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)butan-2-ol is an organic compound with the molecular formula C11H16O2. It is a secondary alcohol with a methoxy group attached to the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)butan-2-ol can be achieved through several methods. One common approach involves the reduction of 2-(4-Methoxyphenyl)butan-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 2-(4-Methoxyphenyl)butan-2-one. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is carried out in a solvent like ethanol or methanol to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by interacting with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(4-Methoxyphenyl)butan-2-ol is unique due to its specific structural features, such as the presence of both a methoxy group and a secondary alcohol.

Properties

IUPAC Name

2-(4-methoxyphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-11(2,12)9-5-7-10(13-3)8-6-9/h5-8,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMGLJLQWOAEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The general procedure A was applied to 4-methoxyacetophenone on a 112 mg (0.73 mmol) scale, using 10 mol % of Compound B (40 mg). The crude product was purified by column chromatography on silica gel (hexanes/EtOAc: 8/2) to give 3 (112 mg, 85.2% yield, 94.0% ee) as an oil: [α]D 20=−13.32 (c 1.8, CHCl3); 1H NMR (CDCl3, 500 MHz) δ 0.77 (dd, J=7.4, 7.4 Hz, 3H), 1.50 (s, 3H), 1.76-1.82 (m, 2H), 3.78 (s, 3H), 6.83-6.86 (m, 2H), 7.31-7.34 (m, 2H) ppm; 13C{1H} NMR (CDCl3, 125 MHz) δ 8.8, 29.9, 37.1, 55.6, 75.0, 113.7, 126.5, 140.3, 158.5 ppm; IR (NaCl) 3444, 2967, 1610, 1300, 1179 cm−1; MS (m/z relative intensity) 180 (M)+ (7), 165 (MCH3)+ (5), 163 (—OH)+ (49), 162 (M-H2O) (15); HMRS calcd for C11H15(—OH)+: 163.1122, found 163.1129.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Compound B
Quantity
40 mg
Type
reactant
Reaction Step Two
[Compound]
Name
13C{1H}
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
—OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 15 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)butan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)butan-2-ol
Reactant of Route 3
Reactant of Route 3
2-(4-Methoxyphenyl)butan-2-ol
Reactant of Route 4
Reactant of Route 4
2-(4-Methoxyphenyl)butan-2-ol
Reactant of Route 5
Reactant of Route 5
2-(4-Methoxyphenyl)butan-2-ol
Reactant of Route 6
Reactant of Route 6
2-(4-Methoxyphenyl)butan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.